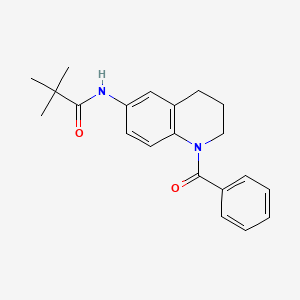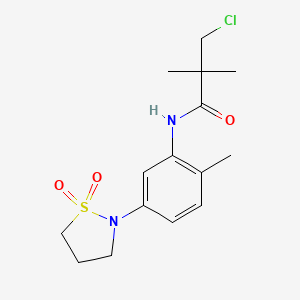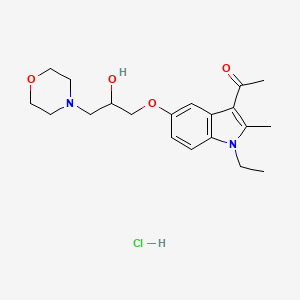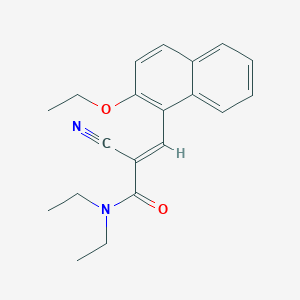
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis analysis of “N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2,2-dimethylpropanamide” is not explicitly mentioned in the search results .Molecular Structure Analysis
The molecular structure of “this compound” is not provided in the search results .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specified in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not outlined in the search results .Aplicaciones Científicas De Investigación
Chemical Synthesis and Regioselectivity
Quinoline derivatives are synthesized through various chemical reactions, demonstrating high regioselectivity and yields under transition-metal-free conditions. For instance, quinolines and isoquinolines treated with benzoyl peroxide yield C-C-bonded quinolines bearing amide groups with high regioselectivity (Okugawa et al., 2017). This highlights the potential for developing novel quinoline-based compounds, including N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2,2-dimethylpropanamide, through similar synthetic pathways.
Anticancer and Radioprotective Properties
Quinoline derivatives have been explored for their anticancer and radioprotective properties. Research demonstrates that certain quinoline compounds exhibit cytotoxic activity against cancer cell lines, and some have shown radioprotective activity in vivo (Ghorab et al., 2008). This suggests the potential therapeutic value of this compound in cancer treatment and protection against radiation-induced damage.
Fluorescent Probes and Imaging
Quinoline compounds have been utilized as fluorescent probes for imaging applications. A quinoline-based fluorescent probe, for instance, has demonstrated high selectivity and sensitivity for H+ ions in live cell imaging, showcasing its utility in monitoring pH fluctuations in biological systems (Niu et al., 2015). This indicates the potential for derivatives of this compound to serve as effective probes in biochemical and medical research.
Antimicrobial and Antituberculosis Activity
The antimicrobial and antituberculosis activities of quinoline derivatives are notable, with certain compounds displaying significant efficacy against Mycobacterium tuberculosis strains (Venugopala et al., 2020). This underlines the potential application of this compound in developing new treatments for tuberculosis and other microbial infections.
Sensing Applications
Quinoline-based compounds have been developed as chemosensors for the detection of explosive materials, such as 2,4,6-trinitrophenol (TNP), demonstrating high selectivity and sensitivity (Halder et al., 2018). This suggests the potential use of this compound in the development of novel sensing materials for environmental monitoring and safety applications.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-21(2,3)20(25)22-17-11-12-18-16(14-17)10-7-13-23(18)19(24)15-8-5-4-6-9-15/h4-6,8-9,11-12,14H,7,10,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFJXPFWMDMVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Methyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2602371.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2602373.png)
![1-(3,5-difluorobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2602374.png)

![methyl 3-(2,5-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2602376.png)
![N-(3-acetamidophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2602377.png)

![methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(3,5-dimethylanilino)ethenyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2602383.png)

![ethyl 4-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2602385.png)
![(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B2602386.png)
![2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-[2-(2,3-dichlorophenoxy)ethyl]prop-2-enamide](/img/structure/B2602387.png)
![N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2602391.png)

